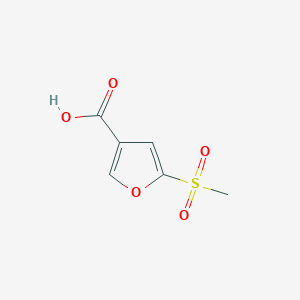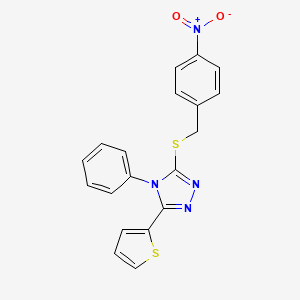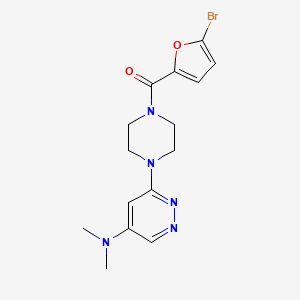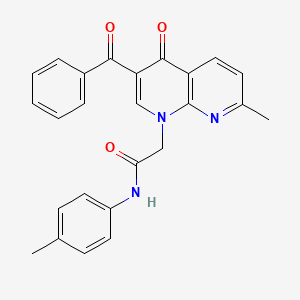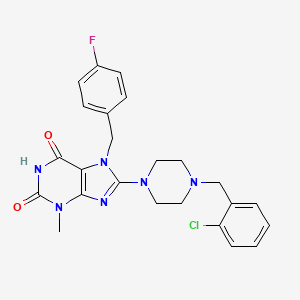
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable features of its structure.
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis would involve a detailed examination of the compound’s molecular structure. This could include information about its atomic composition, bond lengths and angles, molecular geometry, and any notable structural features.Chemical Reactions Analysis
Chemical reactions analysis would involve a detailed examination of the chemical reactions that the compound undergoes. This could include the reactants and products, the type of reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
Physical and chemical properties analysis would involve a detailed examination of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, reactivity, and any other relevant properties.科学的研究の応用
Antimycobacterial Activity
A study focused on designing and synthesizing novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. The research revealed that a cluster of six analogues demonstrated promising antimycobacterial activity, showcasing greater potencies relative to current clinical drugs such as Ethambutol. Computational molecular docking analysis provided models for strong interactions of the inhibitors with MurB, suggesting potential preclinical agents against Mycobacterium tuberculosis (Konduri et al., 2020).
Cardiovascular Activity
Another study synthesized and evaluated the cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds displayed significant antiarrhythmic and hypotensive activity, with some showing strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. The research highlights the potential therapeutic applications of these compounds in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
A study on the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent unveiled that the fluorescence of 4-amino-1,8-naphthalimide fluorophore can be quenched by the photo-induced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety. This research offers insights into the design of new luminescent materials and the understanding of PET processes (Gan et al., 2003).
Safety And Hazards
Safety and hazards analysis would involve a detailed examination of the compound’s safety profile and potential hazards. This could include its toxicity, potential for causing harm to humans or the environment, precautions for handling and storage, and first aid measures.
将来の方向性
Future directions would involve a discussion of potential areas for further research or development involving the compound. This could include potential applications, improvements to its synthesis or use, or unanswered questions about its properties or effects.
I hope this general guidance is helpful, and I encourage you to consult with a chemistry professional for more specific information.
特性
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(14-16-6-8-18(26)9-7-16)23(27-21)31-12-10-30(11-13-31)15-17-4-2-3-5-19(17)25/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBTKWKNVOHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2765931.png)
![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)
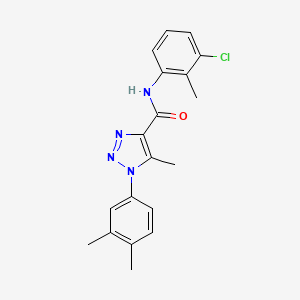
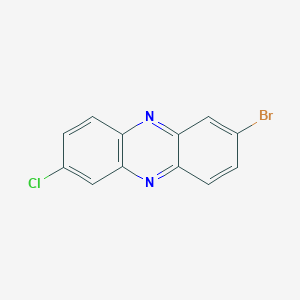
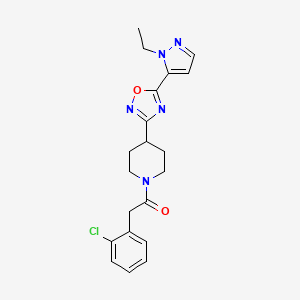
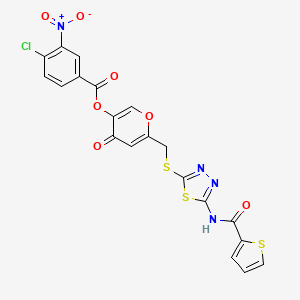
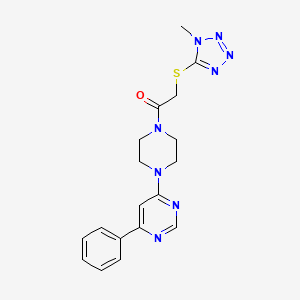
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)
